molecular formula C42H83NO3 B1234962 N-(15Z-tetracosenoyl)-sphinganine CAS No. 352518-80-0

N-(15Z-tetracosenoyl)-sphinganine

Cat. No.: B1234962
CAS No.: 352518-80-0
M. Wt: 650.1 g/mol
InChI Key: YUULKFVZRXQHPM-ATHUGRIKSA-N
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Description

N-(15Z-tetracosenoyl)-sphinganine is a bioactive compound that belongs to the class of ceramides. Ceramides are a family of lipid molecules composed of sphingosine and a fatty acid. This particular compound has a fatty acyl chain of 24 carbons with a double bond at the 15th position in the Z configuration, and a sphingosine backbone. Ceramides play a crucial role in maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell signaling and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(15Z-tetracosenoyl)-sphinganine typically involves the condensation of sphinganine with tetracosenoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale lipid extraction from natural sources followed by purification and chemical modification. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(15Z-tetracosenoyl)-sphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(15Z-tetracosenoyl)-sphinganine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(15Z-tetracosenoyl)-sphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various molecular targets, including protein kinases and phosphatases, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s effects are mediated through its ability to form lipid rafts and influence membrane microdomains .

Comparison with Similar Compounds

Similar Compounds

  • N-(15Z-tetracosenoyl)-sphing-4-enine-1-phosphocholine
  • N-(15Z-tetracosenoyl)-ethanolamine
  • N-(15Z)-tetracosenoylsphingosine

Uniqueness

N-(15Z-tetracosenoyl)-sphinganine is unique due to its specific fatty acyl chain length and double bond configuration, which confer distinct biophysical properties. These properties influence its interaction with other lipids and proteins, making it a valuable compound for studying membrane dynamics and cell signaling .

Properties

IUPAC Name

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUULKFVZRXQHPM-ATHUGRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415277
Record name N-(15Z-tetracosenoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

352518-80-0
Record name N-(15Z-tetracosenoyl)-sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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